

Creatinine-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Creatinine-d5**

Cat. No.: **B15553908**

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This technical guide provides an in-depth overview of **Creatinine-d5**, a deuterated analog of creatinine, for researchers, scientists, and professionals in drug development. This document covers its chemical properties, applications as an internal standard in analytical methodologies, and relevant experimental protocols.

Core Compound Information

Creatinine-d5 is a stable isotope-labeled version of creatinine, a breakdown product of creatine phosphate in muscle. Due to its stability and mass difference from the endogenous analyte, it is an ideal internal standard for quantitative analysis by mass spectrometry.

Data Presentation: Quantitative Data Summary

Property	Value	Notes
Chemical Name	Creatinine-d5 (N-methyl-d3; imidazolidinone-5,5-d2)	The deuterium atoms are located on the N-methyl group and the imidazolidinone ring.
CAS Number	60-27-5 (Unlabeled)	A specific CAS number for Creatinine-d5 is not consistently provided by suppliers. The CAS number for the unlabeled parent compound is commonly used. [1] [2]
Molecular Formula	C ₄ D ₅ H ₂ N ₃ O	[2]
Molecular Weight	118.15 g/mol	This value is calculated based on the molecular formula, accounting for the atomic mass of deuterium. [2]

Application in Quantitative Analysis

Creatinine-d5 is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of creatinine in biological samples such as serum, plasma, and urine.[\[3\]](#)[\[4\]](#) The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results.[\[5\]](#)

Experimental Protocol: Quantification of Creatinine in Urine by LC-MS/MS

This protocol outlines a general procedure for the quantification of creatinine in human urine samples using **Creatinine-d5** as an internal standard.

1. Materials and Reagents:

- Creatinine standard

- **Creatinine-d5** (internal standard)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Drug-free human urine for calibration standards

2. Preparation of Solutions:

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of creatinine and **Creatinine-d5** in methanol.
- Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 acetonitrile:water mixture.
- Calibration Standard Working Solutions: Prepare a series of calibration standards by serially diluting the creatinine intermediate stock solution with drug-free urine to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
- Internal Standard Working Solution (100 ng/mL): Dilute the **Creatinine-d5** intermediate stock solution with a 50:50 acetonitrile:water mixture.

3. Sample Preparation:

- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
- Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
- In a microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution.
- Vortex the mixture for 30 seconds.

4. LC-MS/MS Analysis:

- Liquid Chromatography: Use a suitable C18 column for chromatographic separation. The mobile phase can consist of 0.1% formic acid in water and 0.1% formic acid in acetonitrile

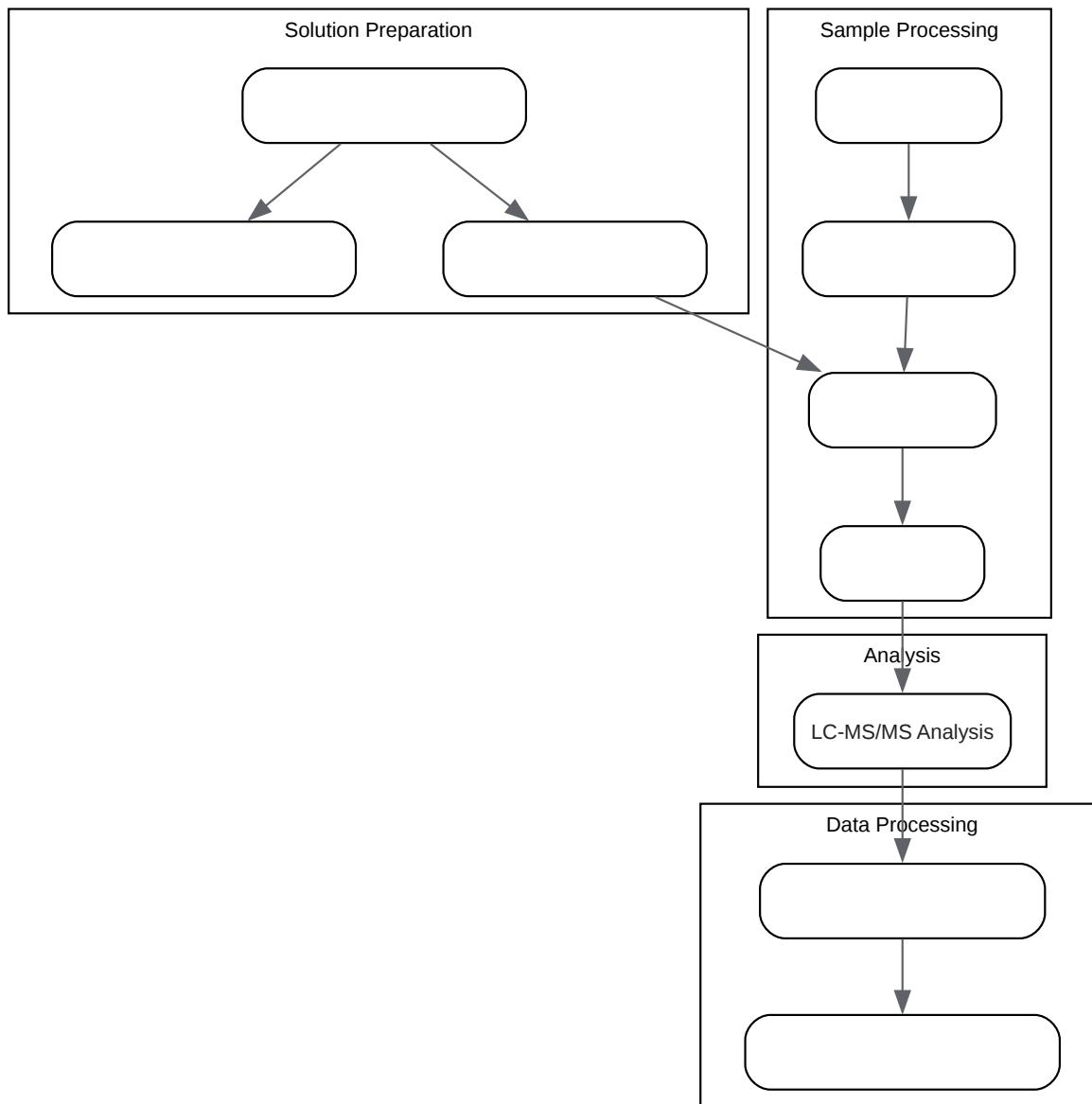
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- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for both creatinine and **Creatinine-d5**.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of creatinine to **Creatinine-d5** against the concentration of the calibration standards.
- Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

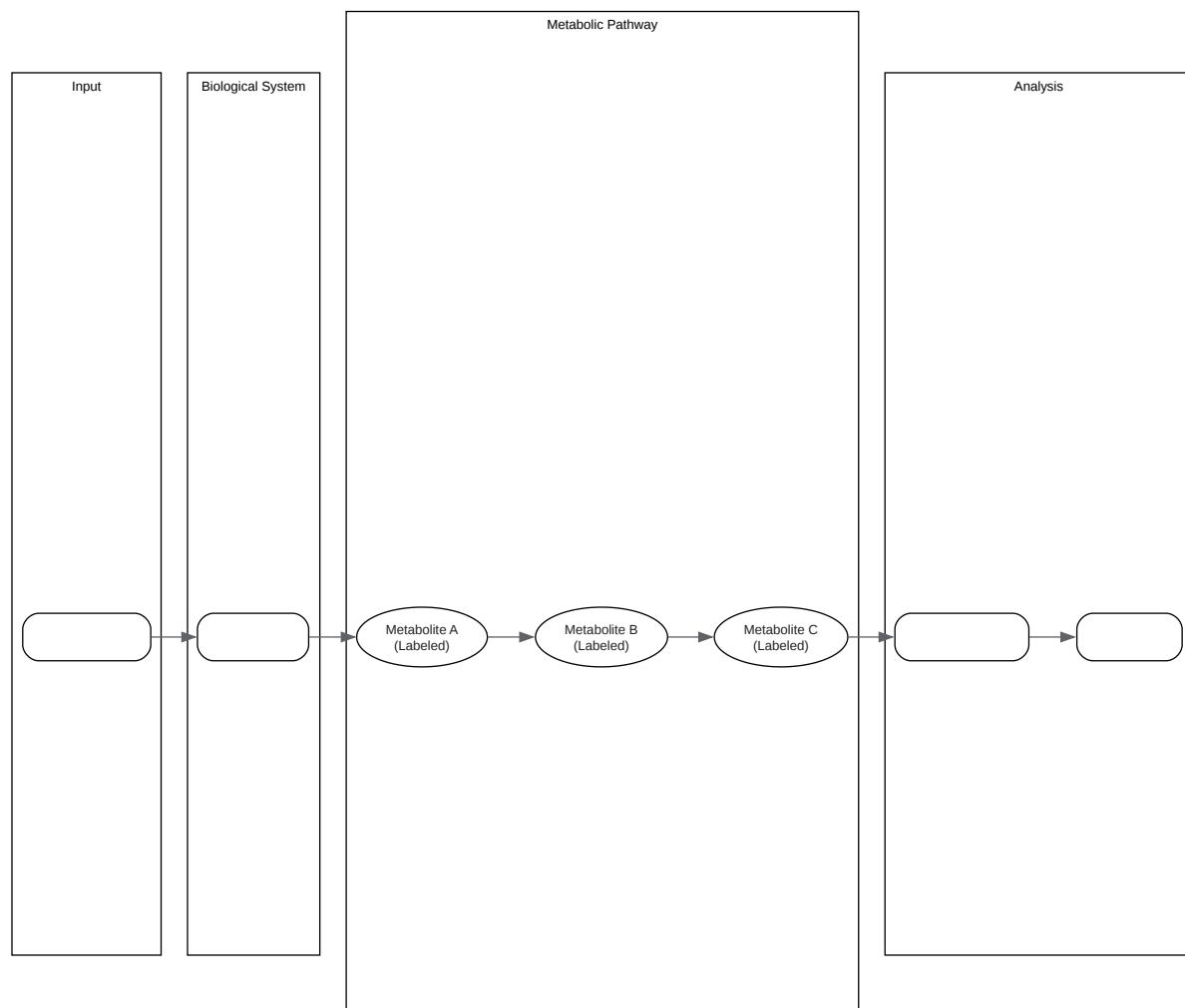
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Workflow for Creatinine Quantification

Role in Metabolic Pathway Analysis

While **Creatinine-d5** itself is not directly involved in signaling pathways, its use as a stable isotope tracer is a fundamental technique in metabolic flux analysis. This approach allows researchers to track the movement of atoms through metabolic networks.^{[6][7][8]} By introducing a labeled compound (like a deuterated or ¹³C-labeled precursor) into a biological system, scientists can follow its conversion into various metabolites, providing insights into the activity and regulation of metabolic pathways.^{[9][10]}

Conceptual Diagram of Stable Isotope Tracing

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Stable Isotope Tracing in Metabolism

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